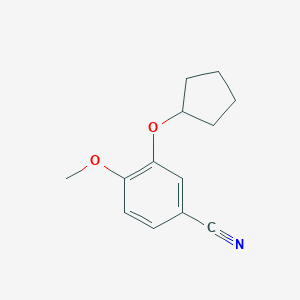
3-(Cyclopentyloxy)-4-methoxybenzonitrile
Cat. No. B060454
Key on ui cas rn:
159783-16-1
M. Wt: 217.26 g/mol
InChI Key: KHBXUQZYMCKLFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05840724
Procedure details


Hydroxylamine hydrochloride (3.82 g) is added to a solution of 3-cyclopentyloxy-4-methoxybenzaldehyde (11.0 g) in acetic anhydride (30 mL) and the suspension heated in an oil bath at 100° C. until refluxing starts. The heating is then removed while the exothermic reaction refluxes gently. Heating at 100° C. is then continued for a further 1 hour. The dark solution is concentrated and the crude product dissolved in cyclohexane (200 mL). The solution is washed with 5% sodium bicarbonate solution (2×50 mL), water (2×50 mL) and brine (50 mL), and dried over magnesium sulfate. Upon evaporation, an amber oil (11.8 g) that is purified by flash chromatography (dichloromethane as eluant on silica column) gives 3-cyclopentyloxy-4-methoxybenzonitrile (8.6 g) as a pale yellow oil. [Elemental analysis: C,71.7; H,6.93; N,6.47%; calculated for C13H15NO2 : C,71.87; H,6.96; N,6.45%.].



Identifiers


|
REACTION_CXSMILES
|
Cl.[NH2:2]O.[CH:4]1([O:9][C:10]2[CH:11]=[C:12]([CH:15]=[CH:16][C:17]=2[O:18][CH3:19])[CH:13]=O)[CH2:8][CH2:7][CH2:6][CH2:5]1>C(OC(=O)C)(=O)C>[CH:4]1([O:9][C:10]2[CH:11]=[C:12]([CH:15]=[CH:16][C:17]=2[O:18][CH3:19])[C:13]#[N:2])[CH2:8][CH2:7][CH2:6][CH2:5]1 |f:0.1|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
3.82 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.NO
|
|
Name
|
|
|
Quantity
|
11 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(CCCC1)OC=1C=C(C=O)C=CC1OC
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OC(C)=O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
100 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
until refluxing starts
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The heating is then removed while the exothermic reaction
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
Heating at 100° C.
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The dark solution is concentrated
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
the crude product dissolved in cyclohexane (200 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
The solution is washed with 5% sodium bicarbonate solution (2×50 mL), water (2×50 mL) and brine (50 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over magnesium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Upon evaporation
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
an amber oil (11.8 g) that is purified by flash chromatography (dichloromethane as eluant on silica column)
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(CCCC1)OC=1C=C(C#N)C=CC1OC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 8.6 g | |
| YIELD: CALCULATEDPERCENTYIELD | 79.3% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
